n-(5-Fluoro-2-methylphenyl)formamide

Description

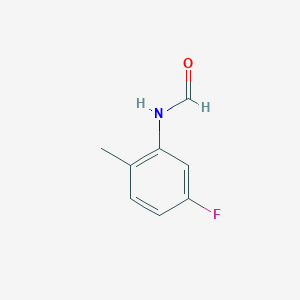

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(5-fluoro-2-methylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJLDNYAIHHJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285117 | |

| Record name | n-(5-fluoro-2-methylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-48-3 | |

| Record name | N-(5-Fluoro-2-methylphenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 366-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(5-fluoro-2-methylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct N-Formylation Strategies

Direct N-formylation of the corresponding aniline (B41778), 5-fluoro-2-methylaniline (B146954), represents a primary and efficient pathway to N-(5-fluoro-2-methylphenyl)formamide. This approach involves the introduction of a formyl group directly onto the nitrogen atom of the aniline.

Formylation with Formic Acid and Activating Agents (e.g., Triflic Anhydride)

A facile and convenient one-pot protocol for the N-formylation of aryl amines, which can be applied to the synthesis of this compound, utilizes formic acid as the formyl source in the presence of triflic anhydride (B1165640) (Tf₂O) as an activating agent. wikipedia.org This method is noted for its operational simplicity and ability to produce N-formyl aryl amines in moderate to good yields. wikipedia.org

The plausible mechanism for this transformation begins with the deprotonation of formic acid by a base, such as triethylamine (B128534) (Et₃N). The resulting formate (B1220265) anion then acts as a nucleophile, attacking the triflic anhydride. This leads to the formation of a mixed anhydride, which is a highly reactive intermediate. The aryl amine, in this case, 5-fluoro-2-methylaniline, then attacks this intermediate, leading to the formation of the desired formamide (B127407) and displacing a triflate leaving group. wikipedia.org

Catalyst Systems and Reaction Conditions

Various catalyst systems have been developed for the N-formylation of amines, and these can be adapted for the synthesis of this compound. While specific catalysts for this particular substrate are not extensively documented, general methods for N-formylation of anilines provide a strong basis for its synthesis.

Catalytic systems for N-formylation often focus on enhancing the efficiency and selectivity of the reaction under milder conditions. Examples of such systems include:

Bimetallic Nanoparticles: Reusable bimetallic AuPd–Fe₃O₄ nanoparticles have been shown to catalyze the oxidative N-formylation of secondary amines at room temperature, using methanol (B129727) as the formyl source and oxygen as an external oxidant. organic-chemistry.org

Zinc-Based Catalysts: A catalyst composed of commercially available Zn(OAc)₂ and 1,10-phenanthroline (B135089) has been found to be effective in the N-formylation of amines using CO₂ as a C1 source in the presence of hydrosilanes. thieme-connect.de

Molecular Iodine: Molecular iodine (I₂) can act as a catalyst for N-formylation in solvent-free conditions, with two equivalents of formic acid. researchgate.net

The reaction conditions for these catalytic formylations can vary, but they generally aim for high yields and selectivity while using environmentally benign reagents and milder temperatures.

Indirect Synthetic Routes

Indirect methods for the synthesis of this compound involve the preparation of the precursor aniline followed by formylation, or the formation from other functional groups like isocyanates.

Derivatization from Related Anilines

The most common indirect route to this compound is through the derivatization of its parent aniline, 5-fluoro-2-methylaniline. The synthesis of this precursor can be achieved through various methods, including the reduction of a nitro group.

One documented synthesis of 5-fluoro-2-methylaniline starts from 4-fluoro-1-methyl-2-nitrobenzene. This starting material is dissolved in ethanol, and the reduction of the nitro group is carried out using iron powder and a catalytic amount of hydrochloric acid under reflux conditions. acs.org Following the reduction, the resulting 5-fluoro-2-methylaniline can be isolated and subsequently formylated using one of the direct methods described above to yield this compound.

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Fluoro-1-methyl-2-nitrobenzene | Iron powder, HCl | Ethanol, Reflux | 5-Fluoro-2-methylaniline | 70% |

Formation from Isocyanates (Astrochemical Relevance for N-Substituted Formamides)

N-substituted formamides, including this compound, can conceptually be formed from the corresponding isocyanates. This route is of particular interest in the context of astrochemical synthesis, where the formation of complex organic molecules on icy surfaces in the interstellar medium is a key area of research.

Studies have shown that N-substituted formamides can be formed by the successive hydrogenation of isocyanates on icy surfaces. researchgate.net In this proposed mechanism, the isocyanate (RNCO) undergoes two successive additions of hydrogen atoms. This process is suggested to be plausible on ice surfaces where pre-adsorbed hydrogen atoms can react with the isocyanate species. researchgate.net While this has been studied for simpler isocyanates like methyl isocyanate, the principle can be extended to the formation of this compound from 5-fluoro-2-methylphenyl isocyanate in relevant environments. This pathway highlights a potential non-terrestrial route to such formamides.

Reaction Pathways Involving the Formamide Moiety

The formamide group in this compound is a versatile functional group that can participate in a variety of chemical transformations, leading to the synthesis of other important classes of organic compounds.

Key reactions involving the formamide moiety of N-arylformamides include:

Dehydration to Isocyanides: N-substituted formamides can be dehydrated to form isocyanides (isonitriles). mdpi.com This transformation is typically achieved using dehydrating agents such as phosphorus oxychloride (POCl₃). mdpi.comresearchgate.net The resulting isocyanides are valuable intermediates in organic synthesis, particularly in multicomponent reactions like the Ugi and Passerini reactions. mdpi.com

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted formamide (like N,N-dimethylformamide) and phosphorus oxychloride. wikipedia.orgnumberanalytics.com While this compound itself would not be the formylating agent in a classical Vilsmeier-Haack reaction, its structural motif is relevant to the substrates and products of such reactions. The reaction proceeds via an electrophilic aromatic substitution. wikipedia.orgijpcbs.com

Bischler-Napieralski Reaction: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that leads to the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. organic-chemistry.orgnrochemistry.comjk-sci.comwikipedia.org While this compound is not the direct substrate for this cyclization, its amide functionality is central to the reaction. The reaction is typically carried out in the presence of a dehydrating agent like phosphorus oxychloride. nrochemistry.comwikipedia.org

| Reaction | Reagents | Product Type |

|---|---|---|

| Dehydration | POCl₃ | Isocyanide |

| Vilsmeier-Haack Reaction (as substrate) | Vilsmeier Reagent (e.g., DMF/POCl₃) | Formylated Aromatic Ring |

| Bischler-Napieralski Reaction (related reaction) | POCl₃ (for β-arylethylamides) | Dihydroisoquinoline |

Decarbonylation Reactions

Decarbonylation, the removal of a carbonyl group, represents a significant transformation for formamides, providing a pathway to amines. This process is of particular interest as the formyl group can be employed as a protecting group for amines, and its efficient removal under mild conditions is highly desirable.

Recent advancements in catalysis have identified lanthanum-based complexes as effective promoters of formamide decarbonylation. Specifically, the redox-neutral rare earth catalyst, tris[bis(trimethylsilyl)amido]lanthanum(III) (La[N(TMS)2]3), has been shown to catalyze the decarbonylation of N-aryl formamides. organic-chemistry.orgnih.gov This method is notable for its high selectivity for N-aryl and N-alkenyl formamides and its operation under mild, additive-free conditions. organic-chemistry.org While this compound is not explicitly detailed as a substrate in seminal studies, the broad applicability of this catalytic system to a variety of N-aryl formamides suggests its potential efficacy for this specific compound. The reaction proceeds to yield the corresponding amine, in this case, 5-fluoro-2-methylaniline, with the release of carbon monoxide.

Table 1: Representative Lanthanum-Catalyzed Decarbonylation of N-Aryl Formamides

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| N-phenylformamide | La[N(TMS)2]3 | Aniline | High |

| N-(4-methoxyphenyl)formamide | La[N(TMS)2]3 | 4-Methoxyaniline | High |

Data for projected substrate is based on the general reactivity of the catalyst system.

The proposed mechanism for the lanthanum-catalyzed decarbonylation of N-aryl formamides involves several key steps. The reaction is thought to be initiated by the activation of the N-H bond of the formamide by the lanthanum amido complex. This is followed by the insertion of a nitrile into the newly formed Ln-N bond, creating an amidinate lanthanide intermediate. This intermediate then undergoes cyclization and subsequent fragmentation, leading to the release of the amine product and carbon monoxide. chemicalbook.com The high efficiency and selectivity of this process are attributed to the unique electronic properties of the lanthanum catalyst.

Hydrolysis and Cleavage Mechanisms

The hydrolysis of formamides to their corresponding amines and formic acid is a fundamental chemical transformation. The mechanism of this process is dependent on the pH of the reaction medium. Under neutral conditions, the hydrolysis of formamide is understood to proceed through a two-step mechanism. The initial and rate-limiting step involves the hydration of the carbonyl group, facilitated by water molecules, to form a diol intermediate. nih.gov This is followed by a water-assisted proton transfer from a hydroxyl group to the amino group, which can lead to a zwitterionic intermediate that subsequently dissociates into ammonia (B1221849) and formic acid. nih.gov

For N-aryl formamides like this compound, the general principles of acid- and base-catalyzed hydrolysis apply. In acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In basic media, the hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the amine anion, which is subsequently protonated. The kinetics of hydrolysis for N-arylphthalimides have been shown to be dependent on both acid and base concentrations. um.edu.my

Nucleophilic Attack Sites (O vs. N) in Formamide Anions

The anion of this compound is an ambident nucleophile, meaning it has two potential sites for electrophilic attack: the nitrogen and the oxygen atoms. The regioselectivity of this attack is a subject of interest in synthetic chemistry. While amides are generally poor nucleophiles at the nitrogen atom due to the delocalization of the nitrogen lone pair into the carbonyl group, deprotonation to form the amide anion significantly enhances its nucleophilicity.

Studies on ambident amide nucleophiles have indicated a preference for N-attack over O-attack in many cases. orgsyn.org This preference can be influenced by factors such as the nature of the electrophile, the solvent, and the counter-ion. Controlling the chemoselectivity of reactions involving such ambident nucleophiles is a key challenge and an area of active research, with different catalyst and reagent systems being developed to favor either N- or O-alkylation or acylation. sigmaaldrich.com

C-N Bond Formation Reactions

While formamides are more commonly the product of C-N bond formation (i.e., formylation of amines), they can also participate as reagents in the construction of new C-N bonds, particularly in the context of their conversion to other reactive species. For instance, N-substituted formamides, including N-aryl formamides, are valuable precursors for the synthesis of isocyanides. nih.govossila.com The dehydration of this compound would yield 5-fluoro-2-methylphenyl isocyanide, a highly reactive intermediate.

Isocyanides are versatile building blocks in organic synthesis, participating in a variety of reactions, including multicomponent reactions like the Passerini and Ugi reactions, as well as in the synthesis of heterocyclic compounds. nih.gov Therefore, this compound serves as a stable and readily accessible precursor to the corresponding isocyanide, which can then be used in a plethora of C-N bond-forming reactions.

Utility as a Synthetic Intermediate and Reagent

The primary utility of this compound as a synthetic intermediate lies in its role as a precursor to 5-fluoro-2-methylaniline and 5-fluoro-2-methylphenyl isocyanide.

The deformylation to 5-fluoro-2-methylaniline is a crucial step when the formyl group is used as a protecting group for the amine. 5-Fluoro-2-methylaniline itself is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. For example, it is a known intermediate in the synthesis of certain biologically active compounds. chemdad.com

As previously mentioned, the dehydration of this compound provides access to 5-fluoro-2-methylphenyl isocyanide. scbt.comnih.gov This isocyanide can then be employed in various synthetic transformations. For instance, isocyanates are known to react with amino acids to form carbamoyl (B1232498) derivatives, which are of interest in medicinal chemistry.

Table 2: Potential Synthetic Transformations of this compound

| Reagent/Conditions | Product | Reaction Type |

|---|---|---|

| La[N(TMS)2]3 | 5-Fluoro-2-methylaniline | Decarbonylation |

| H3O+ or OH-, heat | 5-Fluoro-2-methylaniline | Hydrolysis |

Precursors for Other Nitrogen-Containing Compounds

This compound is a potential precursor for the synthesis of various nitrogen-containing compounds such as isocyanides, formamidines, and oxazolidinones. These transformations typically involve the manipulation of the formamide group.

Isocyanides:

The dehydration of N-substituted formamides is a common and effective method for the synthesis of isocyanides. While specific literature detailing the dehydration of this compound to 5-fluoro-2-methylphenyl isocyanide is not prevalent, the general applicability of this reaction is well-established. Several reagent systems can be employed for this transformation.

One widely used method involves the use of phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (Et₃N) or pyridine. This approach is known for its efficiency and broad substrate scope. nih.gov Another effective dehydrating system is the combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂), which proceeds under mild conditions. d-nb.info

The general transformation can be represented as follows:

Table 1: Common Reagents for Dehydration of N-Arylformamides to Isocyanides

| Reagent System | Base | Typical Conditions | Reference |

| Phosphorus oxychloride (POCl₃) | Triethylamine (Et₃N) | 0 °C to room temperature | nih.gov |

| Triphenylphosphine (PPh₃) / Iodine (I₂) | Triethylamine (Et₃N) | Room temperature | d-nb.info |

| Tosyl chloride (TsCl) | Pyridine | Varies | organic-chemistry.org |

Although direct experimental data for this compound is scarce in readily available literature, its structural similarity to other N-arylformamides suggests it would be a viable substrate for these dehydration reactions.

Formamidines:

Formamidines are valuable intermediates in organic synthesis and can be prepared from formamides. A general route involves the reaction of an N-substituted formamide with a primary or secondary amine in the presence of a suitable activating agent. One reported method utilizes phenyl chloroformate to activate the formamide, facilitating the subsequent reaction with an amine to yield the corresponding N,N'-disubstituted formamidine (B1211174). researchgate.net

The generalized reaction is shown below:

While this methodology has been demonstrated for various N,N-dialkylformamides, its application to this compound would be expected to proceed, providing access to a range of formamidine derivatives.

Oxazolidinones:

The synthesis of oxazolidinones, an important class of heterocyclic compounds often exhibiting biological activity, typically involves the cyclization of precursors containing both nitrogen and oxygen functionalities. While the direct conversion of a simple N-arylformamide like this compound to an oxazolidinone is not a standard transformation, derivatives of this compound could potentially undergo intramolecular cyclization. For instance, if the aryl group were to contain a suitably positioned hydroxyl or epoxy group, intramolecular cyclization to form an oxazolidinone ring could be envisioned under appropriate conditions. However, there is no specific mention in the surveyed literature of this compound being directly used in oxazolidinone synthesis.

Reagent in Formylation/Acylation

The formamide functional group in this compound allows it to act as a formylating agent under certain conditions, particularly in reactions involving the generation of a Vilsmeier-type reagent.

MAPA Reagents:

While not a direct application of this compound itself, it is structurally analogous to formamides used in the synthesis of 2-methylaminopyridine amides (MAPA) reagents. These reagents, such as N-methyl-N-(2-pyridyl)formamide (MAPF), are effective formylating and acylating agents for various nucleophiles. mdpi.com The synthesis of MAPA reagents can be achieved through a copper-catalyzed Goldberg reaction between a 2-bromopyridine (B144113) and a secondary N-alkyl(aryl)formamide. mdpi.com

The general structure of a MAPA reagent is shown below:

Given this synthetic route, it is conceivable that a related reagent could be prepared using a derivative of this compound, although no specific examples are documented in the literature. The utility of formamides as formylating agents is a well-established principle in organic chemistry. nih.govnih.govrsc.orgresearchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of N-(5-fluoro-2-methylphenyl)formamide is expected to show distinct signals corresponding to each unique proton in the molecule. The analysis would involve examining chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) to assign protons to their specific positions.

Key expected features include:

Formyl Proton (-NH-CHO): A signal, likely a singlet or a doublet if coupled to the amine proton, would appear in the downfield region (typically δ 8.0-8.5 ppm).

Amine Proton (-NH-): A broad singlet whose chemical shift can vary depending on solvent and concentration.

Aromatic Protons: The three protons on the phenyl ring would produce complex signals in the aromatic region (typically δ 6.8-7.5 ppm). Their multiplicities would be influenced by coupling to each other and to the fluorine atom, resulting in doublets or doublets of doublets.

Methyl Protons (-CH₃): A sharp singlet in the upfield region (typically δ 2.0-2.5 ppm), corresponding to the three equivalent protons of the methyl group.

A representative, though hypothetical, data table for the ¹H NMR spectrum is presented below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Value | Value | Value | Formyl H |

| Value | Value | Value | Aromatic H |

| Value | Value | Value | Aromatic H |

| Value | Value | Value | Aromatic H |

| Value | Value | Value | Amine H |

| Value | Value | Value | Methyl H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms.

Key expected features include:

Formyl Carbon (-CHO): A signal in the highly deshielded region of the spectrum, typically around δ 160-165 ppm.

Aromatic Carbons: Six signals in the aromatic region (δ 110-165 ppm). The carbon atom bonded to the fluorine atom would exhibit a large coupling constant (¹JCF) and its chemical shift would be significantly affected. Other carbons will show smaller C-F couplings.

Methyl Carbon (-CH₃): A signal in the upfield, aliphatic region of the spectrum (typically δ 15-25 ppm).

A hypothetical data table for the ¹³C NMR spectrum is shown below.

| Chemical Shift (δ) ppm | Assignment |

| Value | Formyl C |

| Value | Aromatic C-F |

| Value | Aromatic C-N |

| Value | Aromatic C-CH₃ |

| Value | Aromatic C-H |

| Value | Aromatic C-H |

| Value | Aromatic C-H |

| Value | Methyl C |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display absorption bands corresponding to the vibrations of its specific bonds and functional groups.

Key expected absorption bands include:

N-H Stretch: A moderate to sharp band around 3250-3350 cm⁻¹.

C-H Stretches: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong, prominent band in the region of 1660-1690 cm⁻¹.

N-H Bend (Amide II): A moderate band around 1530-1570 cm⁻¹.

C-N Stretch: A band in the 1200-1350 cm⁻¹ region.

C-F Stretch: A strong band typically found in the 1000-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. Expected prominent signals in the Raman spectrum would include the symmetric stretching of the aromatic ring and the C-CH₃ bond.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

Key expected features:

Molecular Ion Peak: A peak at a mass-to-charge ratio (m/z) of approximately 153, corresponding to the molecular formula C₈H₈FNO.

Fragmentation Pattern: The molecule would likely undergo fragmentation upon ionization. Common fragmentation pathways for similar structures include the loss of the formyl group (-CHO), leading to a significant fragment ion. Cleavage of the C-N bond is also a plausible fragmentation route.

A comprehensive search of publicly available scientific databases and chemical literature was conducted to obtain Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound this compound. This investigation aimed to gather detailed research findings, including specific absorption maxima (λmax) and molar absorptivity values, to characterize the electronic transitions within the molecule.

Despite a thorough search, specific experimental UV-Vis spectroscopic data for this compound could not be located in the public domain. While general information regarding the physical and chemical properties of this compound is available, detailed reports on its UV-Vis absorption spectrum, including data tables and research findings, are not present in the accessed scientific literature and databases.

Spectroscopic data for related compounds, such as formamide (B127407) and its simple derivatives, are documented. For instance, the electronic spectra of formamide and N-methylformamide have been studied in the vacuum ultraviolet region. However, this information is not directly transferable to predict the precise UV-Vis absorption characteristics of the more complex substituted aromatic structure of this compound. The presence of the fluorinated and methylated phenyl group significantly influences the electronic structure and, consequently, the UV-Vis absorption profile of the molecule.

Therefore, the generation of a detailed section on the UV-Vis spectroscopy of this compound, complete with data tables and in-depth research findings as requested, is not possible at this time due to the absence of the necessary experimental data in the public scientific record.

Crystal Structure Analysis and Supramolecular Architecture

Single-Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction data is available for n-(5-Fluoro-2-methylphenyl)formamide. The determination of its crystal system, space group, and unit cell parameters awaits experimental investigation.

Molecular Conformation in the Solid State

The solid-state conformation, including critical bond lengths, bond angles, and the dihedral angle between the phenyl ring and the formamide (B127407) plane, has not been experimentally determined for this specific compound.

Intermolecular Interactions in Crystal Lattices

While it is highly probable that the crystal structure is stabilized by N-H···O hydrogen bonds, forming chains or dimers, the specific geometric parameters (D···A distances, D-H···A angles) are unknown without experimental data.

The potential for π-stacking interactions between the aromatic rings exists, but details such as centroid-to-centroid distances and slip angles are not available. The role of the fluorine atom in other potential non-covalent interactions also remains uncharacterized.

Supramolecular Assembly and Crystal Engineering Principles

A detailed description of how individual molecules assemble into an extended supramolecular network cannot be accurately provided in the absence of crystallographic data.

Further research, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, is required to elucidate the details of its solid-state structure and contribute to the broader understanding of crystal engineering principles in fluorinated organic compounds.

Influence of Substituents on Crystal Packing

A comprehensive review of available scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not been reported. Consequently, a detailed analysis of the influence of its specific substituents (a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring) on its crystal packing cannot be conducted at this time.

In many formamide crystal structures, the N-H group of one molecule and the C=O group of an adjacent molecule participate in strong N-H···O hydrogen bonds, often leading to the formation of one-dimensional chains or tapes. The presence of a fluorine atom, as in the case of this compound, can introduce additional, weaker interactions such as C-H···F and F···F contacts. The role of fluorine in crystal engineering is complex; it can act as a weak hydrogen bond acceptor and its high electronegativity can influence the electron distribution of the aromatic ring, potentially affecting π-π stacking interactions.

The methyl group, on the other hand, is a non-polar substituent that can influence crystal packing through steric effects and by participating in weaker C-H···π and C-H···O interactions. Its position on the ring can dictate the relative orientation of molecules in the crystal lattice. For instance, studies on isomeric N-methylphenylformamides would be expected to reveal different packing motifs due to the different steric and electronic environments created by the methyl group at various positions.

A comparative analysis of the crystal structures of closely related compounds, if available, would provide valuable insights. For example, comparing the crystal packing of N-(2-methylphenyl)formamide with a hypothetical N-(5-fluorophenyl)formamide could help to deconvolve the individual contributions of the methyl and fluoro substituents.

While specific crystallographic data for this compound is not available, theoretical modeling and computational chemistry could offer predictive insights into its likely crystal packing. Such studies could explore potential polymorphs and identify the most probable supramolecular synthons.

Future experimental work to determine the single-crystal X-ray structure of this compound is necessary to provide the definitive data required for a thorough analysis of its supramolecular architecture and the precise influence of its substituents on the crystal packing.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems. For N-(5-Fluoro-2-methylphenyl)formamide, these calculations can elucidate its structural, electronic, and vibrational characteristics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly employed to achieve a reliable optimized structure. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also revealed through these calculations. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. For substituted aromatics, the HOMO is typically localized on the phenyl ring and the amide nitrogen, while the LUMO may be distributed over the carbonyl group and the ring. nih.gov Mulliken charge distribution analysis can further identify the electron-rich and electron-deficient sites within the molecule, predicting its behavior in intermolecular interactions. researchgate.net

Table 1: Key Parameters from Electronic Structure Calculations This table presents illustrative data typical for similar aromatic amides.

| Parameter | Description | Typical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.0 to -6.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.2 to -1.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 4.0 to 5.0 eV |

| Dipole Moment (μ) | Measure of the net molecular polarity | ~ 2.0 to 4.0 Debye |

N-substituted formamides, including this compound, can exist as two distinct planar conformers (rotamers) due to the significant energy barrier to rotation around the amide C-N bond. This barrier arises from the partial double bond character of the C-N bond due to resonance. The two conformers are designated as cis and trans (or E/Z) based on the relative orientation of the formyl hydrogen and the substituent on the nitrogen atom.

Computational studies on similar molecules, such as N-methylformamide, show that the trans conformer is generally more stable than the cis conformer. researchgate.netunesp.br The energy difference between these conformers can be calculated using high-level ab initio methods. rsc.org The transition state for the rotation around the C-N bond can also be located, allowing for the calculation of the rotational energy barrier. nih.gov For N-benzhydrylformamides, these barriers are calculated to be in the range of 20–23 kcal/mol, indicating significant hindrance to free rotation at room temperature. nih.gov The presence of the bulky 5-fluoro-2-methylphenyl group is expected to influence both the relative stability of the conformers and the height of the rotational barrier.

Theoretical vibrational frequency analysis is a vital tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of this compound and their corresponding frequencies and intensities. nih.gov These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. nih.gov

The analysis allows for the unambiguous assignment of specific vibrational bands to the stretching, bending, and torsional motions of the molecule's functional groups. For this compound, characteristic vibrations would include the N-H stretch, the C=O (Amide I) stretch, the C-N stretch coupled with N-H bending (Amide II), and various aromatic C-H and C-C stretching modes. The presence of the fluorine and methyl substituents on the phenyl ring would induce specific shifts in the vibrational frequencies of the aromatic ring modes compared to unsubstituted formanilide. researchgate.net

Table 2: Typical Vibrational Frequencies for N-Aryl Formamides This table presents generally accepted ranges for characteristic infrared absorption bands.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm-1) |

|---|---|---|

| N-H Stretch | Amide N-H | 3200 - 3400 |

| C-H Stretch (Aromatic) | Phenyl C-H | 3000 - 3100 |

| C=O Stretch (Amide I) | Amide C=O | 1650 - 1690 |

| N-H Bend (Amide II) | Amide N-H | 1510 - 1570 |

| C-N Stretch (Amide III) | Amide C-N | 1250 - 1350 |

| C-F Stretch | Aryl C-F | 1100 - 1250 |

Computational chemistry is instrumental in mapping the energetic profiles of chemical reactions. For this compound, this could involve studying its synthesis, hydrolysis, or other transformations. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction coordinate diagram can be constructed. nih.gov

Reactivity and Mechanistic Studies

Theoretical methods also allow for the investigation of the molecule's reactivity and the mechanisms through which it engages in chemical reactions.

The reactivity of the this compound molecule is significantly influenced by the electronic effects of the fluoro and methyl substituents on the phenyl ring. The Hammett equation is a well-established linear free-energy relationship used to quantify the impact of substituents on reaction rates and equilibria. scispace.com It relates the reaction constant (ρ) and the substituent constant (σ).

Table 3: Hammett Substituent Constants (σ) This table provides standard Hammett constants for relevant substituents.

| Substituent | σmeta | σpara | Electronic Effect |

|---|---|---|---|

| -F | +0.34 | +0.06 | Inductively withdrawing, weakly donating by resonance |

| -CH3 | -0.07 | -0.17 | Inductively and hyperconjugatively donating |

| -NHCHO | +0.00 | -0.09 | Weakly donating by resonance |

Proton Affinities and Acidity

There is no available published data concerning the experimentally or computationally determined proton affinities and acidity of this compound. Such studies would be crucial for quantifying its gas-phase basicity and understanding its behavior in acid-base reactions. This information is fundamental to predicting its reactivity and interaction with other molecules.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's reactivity and electronic properties. This analysis provides insights into the regions of a molecule that are likely to act as an electron donor or acceptor. However, no specific FMO studies, including energy levels and orbital distributions, for this compound have been found in the surveyed literature.

Reactivity Descriptors (e.g., Fukui Functions, ALIE)

Reactivity descriptors derived from conceptual Density Functional Theory (DFT), such as Fukui functions and the Average Local Ionization Energy (ALIE), are powerful tools for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. A search for these specific computational analyses for this compound yielded no results. These calculations would provide a detailed map of local reactivity, complementing the broader picture given by FMO analysis.

Solvent Effects and Condensed Phase Phenomena

The influence of solvents on the structure, stability, and reactivity of a molecule is a critical area of chemical research. However, specific studies on this compound are absent.

Solvation Models (e.g., SCRF, IEF-PCM)

While implicit solvation models like the Self-Consistent Reaction Field (SCRF) and the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) are standard computational techniques, their application to this compound has not been documented. Research in this area would clarify how the compound's properties are modulated by different solvent environments.

Molecular Dynamics Simulations in Solution

Molecular Dynamics (MD) simulations offer a way to study the explicit interactions between a solute and solvent molecules, providing a dynamic picture of the solvation shell and conformational changes. No MD simulation studies for this compound in any solvent have been published.

Hydrogen Bond Dynamics in Mixtures

An analysis of hydrogen bond dynamics is particularly relevant for formamides, which can act as both hydrogen bond donors and acceptors. Studies on this compound in solvent mixtures would reveal crucial information about preferential solvation and the lifetimes of hydrogen bonds. This area, too, remains unexplored for this specific compound.

Emerging Research Areas and Future Perspectives

New Synthetic Methodologies for Fluoroaryl Formamides

The development of novel and efficient synthetic routes to fluoroaryl formamides, including N-(5-fluoro-2-methylphenyl)formamide, is a cornerstone of advancing their application in various scientific fields. Traditional methods for formamide (B127407) synthesis often require harsh conditions or reagents that are not compatible with the delicate fluorine substitutions on the aromatic ring. Consequently, researchers are actively pursuing milder and more versatile synthetic strategies.

Recent advancements have focused on catalytic C-H activation, allowing for the direct formylation of fluoroaromatic amines. This approach offers a more atom-economical and environmentally benign alternative to classical methods. Another promising avenue is the use of flow chemistry, which enables precise control over reaction parameters, leading to higher yields and purity while minimizing reaction times and waste. Furthermore, enzymatic and bio-catalytic methods are being explored to achieve highly selective formylation under mild, aqueous conditions, which is particularly advantageous for the synthesis of complex molecules.

These innovative methodologies are not only streamlining the synthesis of known fluoroaryl formamides but are also opening doors to the creation of novel derivatives with tailored electronic and steric properties. The ability to efficiently synthesize a diverse library of these compounds is critical for exploring their potential in materials science and medicinal chemistry.

Advanced Spectroscopic Probes for Molecular Dynamics

Understanding the intricate molecular dynamics of this compound, such as conformational changes and intermolecular interactions, is crucial for predicting its behavior in different environments. Advanced spectroscopic techniques are at the forefront of these investigations, providing unprecedented insights into the molecule's dynamic nature.

Two-dimensional infrared (2D-IR) spectroscopy, for instance, can probe the vibrational coupling between different parts of the molecule on a femtosecond timescale. uni-freiburg.de This allows for the real-time observation of conformational exchange and the influence of the fluorine and methyl substituents on the formamide group's vibrational modes. Similarly, advanced nuclear magnetic resonance (NMR) techniques, such as relaxation dispersion NMR, can characterize the kinetics and thermodynamics of slow conformational exchanges that might be invisible to conventional NMR methods. nih.gov

These sophisticated spectroscopic tools provide a detailed picture of the energy landscape of this compound, revealing the subtle interplay of forces that govern its structure and flexibility. This fundamental understanding is essential for the rational design of molecules with specific dynamic properties for applications in areas like molecular switches and sensors.

Rational Design of Supramolecular Architectures

The presence of a fluorine atom and a formamide group in this compound makes it an excellent building block for the construction of complex supramolecular architectures. The formamide moiety can participate in strong hydrogen bonding, while the fluorine atom can engage in weaker, yet structurally significant, non-covalent interactions such as halogen bonding and C-F···H-C interactions.

Crystal engineering, a field focused on the design and synthesis of crystalline solids with desired properties, is a key area where this compound can be utilized. By carefully controlling the intermolecular interactions, it is possible to direct the self-assembly of this molecule into specific one-, two-, or three-dimensional networks. These ordered structures can exhibit interesting properties, such as porosity for gas storage or specific electronic properties for use in organic electronics.

The rational design of these supramolecular assemblies relies on a deep understanding of the directionality and strength of the various non-covalent interactions at play. Computational modeling is often used in conjunction with experimental studies to predict and rationalize the observed crystal packing. The ability to precisely control the assembly of this compound at the molecular level opens up exciting possibilities for the creation of novel functional materials.

Computational Predictions for Novel Derivatives and Reactions

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity before a single experiment is performed. For this compound, computational methods are being employed to explore the vast chemical space of its potential derivatives and to predict their behavior in various chemical reactions.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. researchgate.netlongdom.org It can be used to predict a wide range of properties for novel derivatives of this compound, such as their reactivity, stability, and spectroscopic signatures. This allows for the in silico screening of large libraries of virtual compounds to identify promising candidates for specific applications, thereby accelerating the discovery process. nih.govmdpi.comrsc.orgnih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-Fluoro-2-methylphenyl)formamide, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 5-fluoro-2-methylaniline with formyl chloride in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C. Triethylamine is added to neutralize HCl byproducts . Optimization includes adjusting molar ratios (e.g., 1:1.2 amine-to-formyl chloride) and using slow reagent addition to minimize side reactions like over-formylation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : H NMR (CDCl₃) confirms the formamide proton resonance at δ 8.2–8.4 ppm (singlet), while aromatic protons appear as a multiplet between δ 6.8–7.3 ppm. F NMR shows a singlet near δ -115 ppm for the fluorine substituent .

- Mass Spectrometry : ESI-MS ([M+H]⁺) should match the theoretical molecular weight (167.17 g/mol) with <2 ppm error .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N–H (3300–3450 cm⁻¹) confirm the formamide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Strategies :

- Structure-Activity Relationship (SAR) Studies : Compare derivatives with varied substituents (e.g., highlights that fluorine at position 5 enhances enzyme inhibition, while methyl at position 2 improves bioavailability).

- Target-Specific Assays : Use isoform-selective enzymes (e.g., mPGES-1 vs. COX-2) to clarify selectivity. For example, fluorinated analogs in showed IC₅₀ values of 8 nM for mPGES-1 but >100 nM for COX-2, explaining discrepancies in anti-inflammatory studies.

- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) with in-house results to identify confounding variables like solvent effects .

Q. What experimental designs are recommended for assessing the compound’s metabolic stability in preclinical studies?

- Protocol :

In Vitro Microsomal Assay : Incubate the compound (1 µM) with liver microsomes (human/rat) in NADPH-regenerating buffer at 37°C. Sample aliquots at 0, 5, 15, 30, and 60 minutes for LC-MS/MS analysis.

Metabolite Identification : Use high-resolution MS (Q-TOF) to detect hydroxylation (+16 Da) or demethylation (-14 Da) products.

Data Interpretation : Compare half-life (t₁/₂) values across species; a t₁/₂ <30 minutes suggests rapid clearance, necessitating structural modification (e.g., adding electron-withdrawing groups to slow metabolism) .

Q. How can computational methods guide the optimization of this compound for selective receptor binding?

- Approach :

- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., serotonin 5-HT₁A). Prioritize poses with hydrogen bonds between the formamide oxygen and Ser159/Thr160 residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. A root-mean-square deviation (RMSD) <2 Å indicates robust target engagement.

- Free Energy Calculations : MM-PBSA analysis quantifies binding energy; ΔG ≤ -40 kcal/mol correlates with high affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.